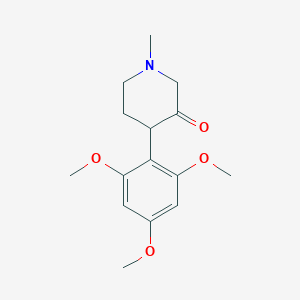
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one
Descripción general
Descripción
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features a 2,4,6-trimethoxyphenyl group attached to the piperidine ring, along with a methyl group at the 1-position and a ketone group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors, such as 1,5-diaminopentane.
Introduction of the Trimethoxyphenyl Group: The 2,4,6-trimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,4,6-trimethoxybenzene and an appropriate alkylating agent.
Methylation: The methyl group at the 1-position can be introduced through a methylation reaction using methyl iodide or a similar reagent.
Oxidation to Form the Ketone: The ketone group at the 3-position can be introduced through an oxidation reaction, such as using a mild oxidizing agent like pyridinium chlorochromate (PCC).
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary based on the nucleophile used, resulting in derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, the ketone group may form hydrogen bonds with active site residues, while the trimethoxyphenyl group can engage in hydrophobic interactions. These interactions can alter the conformation and function of the target, leading to the observed effects.
Comparación Con Compuestos Similares
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol: This compound differs by having a hydroxyl group instead of a ketone group at the 3-position.
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate: This compound features an acetate ester group at the 3-position.
Uniqueness: 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the ketone group at the 3-position allows for unique interactions and reactions that are not possible with the hydroxyl or acetate derivatives.
Propiedades
IUPAC Name |
1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-16-6-5-11(12(17)9-16)15-13(19-3)7-10(18-2)8-14(15)20-4/h7-8,11H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAWITYVAHWPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(=O)C1)C2=C(C=C(C=C2OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B37882.png)
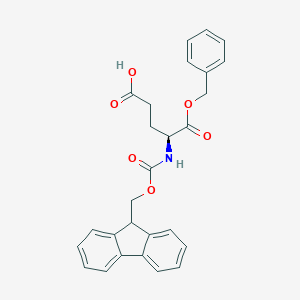
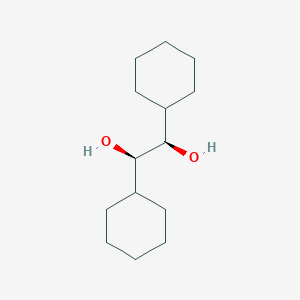

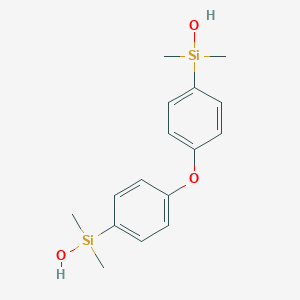
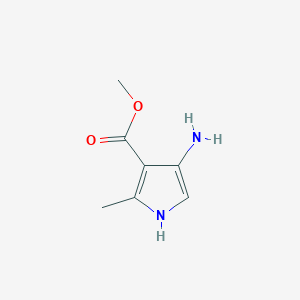
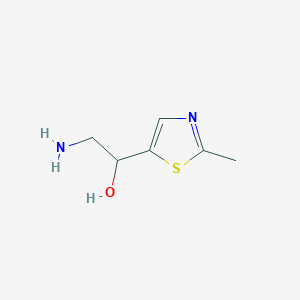

![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)
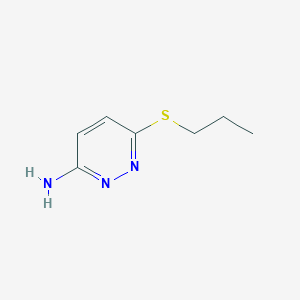
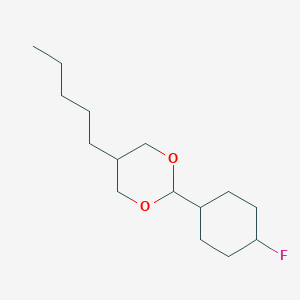

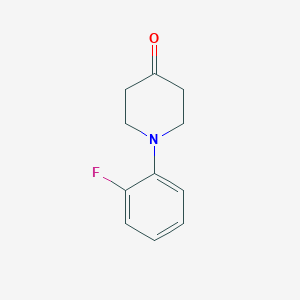
![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)
